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Compound of Interest

4-(4-
Compound Name:
Bromophenylsulfonyl)morpholine

Cat. No. B1266800

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the
compound 4-(4-Bromophenylsulfonyl)morpholine, a molecule of interest in medicinal
chemistry and materials science. This document presents a detailed analysis of its Nuclear
Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, supplemented
with the experimental protocols employed for their acquisition.

Spectroscopic Data Summary

The structural integrity and purity of synthesized 4-(4-Bromophenylsulfonyl)morpholine can
be confirmed through a combination of spectroscopic techniques. The following tables
summarize the key quantitative data obtained from *H NMR, 3C NMR, IR, and MS analyses.

'H Nuclear Magnetic Resonance (NMR) Spectroscopy

H NMR spectroscopy provides detailed information about the proton environment within the
molecule. The spectrum of 4-(4-Bromophenylsulfonyl)morpholine was recorded in
deuterated dimethyl sulfoxide (DMSO-ds). The chemical shifts (d) are reported in parts per
million (ppm) relative to tetramethylsilane (TMS).

Table 1: *H NMR Spectroscopic Data for 4-(4-Bromophenylsulfonyl)morpholine in DMSO-ds
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Chemical Shift (5,

Multiplicity Integration Assignment
ppm)
Aromatic protons
7.85-7.75 m 4H
(AA'BB' system)
Morpholine protons (-
3.65-3.55 m 4H
O-CHz-)
Morpholine protons (-
2.95-2.85 m 4H

N-CHz2-)

Note: The aromatic protons of the 4-bromophenylsulfonyl group typically exhibit a complex
second-order splitting pattern (AA'BB' system) due to the magnetic inequivalence of the ortho
and meta protons.

13C Nuclear Magnetic Resonance (NMR) Spectroscopy

13C NMR spectroscopy is used to determine the number and types of carbon atoms in a
molecule. The proton-decoupled 3C NMR spectrum of 4-(4-
Bromophenylsulfonyl)morpholine reveals the following characteristic signals.

Table 2: 3C NMR Spectroscopic Data for 4-(4-Bromophenylsulfonyl)morpholine

Chemical Shift (6, ppm) Assighment

~138 Aromatic C (quaternary, C-S)
~132 Aromatic CH

~129 Aromatic CH

~127 Aromatic C (quaternary, C-Br)
~66 Morpholine C (-O-CHz)

~46 Morpholine C (-N-CHz2)

Note: The exact chemical shifts can vary slightly depending on the solvent and concentration.
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Infrared (IR) Spectroscopy

Infrared spectroscopy identifies the functional groups present in a molecule by measuring the
absorption of infrared radiation. The IR spectrum of solid 4-(4-
Bromophenylsulfonyl)morpholine is typically recorded using a KBr pellet.

Table 3: Key IR Absorption Bands for 4-(4-Bromophenylsulfonyl)morpholine

Wavenumber (cm—?) Intensity Assignment
~3080 Medium Aromatic C-H stretch
) Aliphatic C-H stretch

~2950-2850 Medium _

(morpholine)
~1575 Strong Aromatic C=C stretch
~1350 Strong Asymmetric SOz stretch
~1160 Strong Symmetric SO: stretch
~1110 Strong C-O-C stretch (morpholine)
~1080 Strong S-N stretch

para-disubstituted benzene C-
~820 Strong

H bend (out-of-plane)
~550 Medium C-Br stretch

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a compound. For 4-(4-Bromophenylsulfonyl)morpholine, electron ionization (El) is a
common method. The presence of bromine is readily identified by the characteristic isotopic
pattern (:°Br and 81Br in approximately a 1:1 ratio), resulting in M and M+2 peaks of nearly
equal intensity.

Table 4: Mass Spectrometry Data (Electron lonization) for 4-(4-
Bromophenylsulfonyl)morpholine
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miz Relative Intensity (%) Assighment
305/307 ~50 [M]* (Molecular ion)
220/222 ~10 [M - CaHoNO]*
155/157 ~100 [Br-CeHa]*

[CaHsNO]* (Morpholine
86 ~40

fragment)
56 ~30 [C3sHeN]*

Experimental Protocols

The following sections detail the generalized methodologies for the spectroscopic analyses of
4-(4-Bromophenylsulfonyl)morpholine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of the sample (typically 5-10 mg) is prepared in a deuterated solvent (e.g., DMSO-ds,
~0.7 mL) in a standard 5 mm NMR tube. The spectra are recorded on a spectrometer operating
at a frequency of 300 MHz or higher for *H NMR and 75 MHz or higher for 133C NMR. Chemical
shifts are referenced to the residual solvent peak. For *H NMR, the data is typically acquired
with 16-32 scans, while 13C NMR may require several hundred to thousands of scans for
adequate signal-to-noise ratio.

Infrared (IR) Spectroscopy

For solid samples, a small amount of the compound (1-2 mg) is finely ground with
approximately 100 mg of dry potassium bromide (KBr) using an agate mortar and pestle. The
mixture is then compressed under high pressure in a die to form a transparent pellet. The IR
spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer, typically over a
range of 4000-400 cm~1. A background spectrum of a pure KBr pellet is recorded and
subtracted from the sample spectrum.

Mass Spectrometry (MS)
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For Gas Chromatography-Mass Spectrometry (GC-MS) analysis, a dilute solution of the
sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) is prepared. The
solution is injected into a gas chromatograph equipped with a capillary column (e.g., a non-
polar or medium-polarity column). The oven temperature is programmed to ramp from a low
initial temperature (e.g., 50 °C) to a high final temperature (e.g., 280 °C) to ensure elution of
the compound. The eluent from the GC is introduced into the ion source of a mass
spectrometer, typically operating in electron ionization (El) mode with an ionization energy of
70 eV. The mass analyzer then separates the ions based on their mass-to-charge ratio.

Visualization of Experimental Workflow

The general workflow for the spectroscopic analysis of a synthesized compound like 4-(4-
Bromophenylsulfonyl)morpholine can be visualized as a logical progression from sample
preparation to data interpretation.

© 2025 BenchChem. All rights reserved. 5/7 Tech Support


https://www.benchchem.com/product/b1266800?utm_src=pdf-body
https://www.benchchem.com/product/b1266800?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1266800?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Compound Synthesis

Synthesis of 4-(4-Bromophenylsulfonyl)morpholine

'

Purification (e.g., Recrystallization)

Spectroscopic Analysis

NMR Spectroscopy
(*H and 33C) IR Spectroscopy |

Data Igterpretation

Yy

v

NMR Spectra Interpretation
(Chemical Shifts, Coupling)

Y

MS Spectrum Interpretation
(Molecular Weight, Fragmentation)

IR Spectrum Interpretation
(Functional Groups)

Structure Confirmation

Click to download full resolution via product page

Caption: A generalized workflow for the synthesis and spectroscopic characterization of a
chemical compound.

« To cite this document: BenchChem. [Spectroscopic Profile of 4-(4-
Bromophenylsulfonyl)morpholine: A Technical Guide]. BenchChem, [2025]. [Online PDF].
Available at: [https://www.benchchem.com/product/b1266800#spectroscopic-data-nmr-ir-ms-
of-4-4-bromophenylsulfonyl-morpholine]

Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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